molecular formula C11H9Cl2NO2 B8732612 Methyl 4,5-dichloroindole-3-acetate CAS No. 113537-11-4

Methyl 4,5-dichloroindole-3-acetate

Cat. No. B8732612
M. Wt: 258.10 g/mol
InChI Key: KBDWGQQDZIXDCA-UHFFFAOYSA-N
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Patent
US04806143

Procedure details

An aqueous solution prepared by dissolving 120 mg of potassium carbonate in 2.5 ml of water was added to a solution of 44 mg of methyl 4,5-dichloroindole-3-acetate in 5 ml of methanol. The mixture was refluxed for 1.5 hours, after which the methanol was removed by distillation under reduced pressure, and the aqueous solution thus obtained was extracted with ethyl acetate. The aqueous phase was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The ethyl acetate phase was washed with distilled water and a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate, and the solvent was removed by distillation under reduced pressure to obtain a crude product. The crude product was purified by a silica gel thin-layer chromatography to obtain 30 mg of 4,5-dichloroindole-3-acetic acid.
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
44 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[C:16]([Cl:17])=[CH:15][CH:14]=[C:13]2[C:9]=1[C:10]([CH2:18][C:19]([O:21]C)=[O:20])=[CH:11][NH:12]2>O.CO>[Cl:7][C:8]1[C:16]([Cl:17])=[CH:15][CH:14]=[C:13]2[C:9]=1[C:10]([CH2:18][C:19]([OH:21])=[O:20])=[CH:11][NH:12]2 |f:0.1.2|

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
44 mg
Type
reactant
Smiles
ClC1=C2C(=CNC2=CC=C1Cl)CC(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An aqueous solution prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
after which the methanol was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the aqueous solution thus obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate phase was washed with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by a silica gel thin-layer chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=CNC2=CC=C1Cl)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.